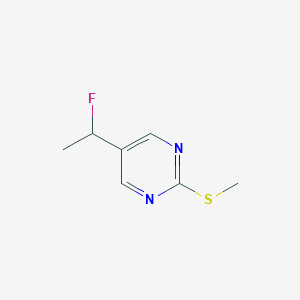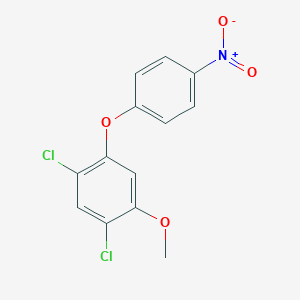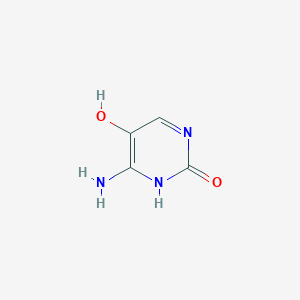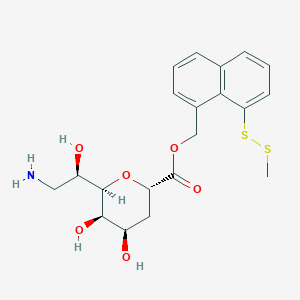
Mnmaao
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mnmaao, also known as 2-methyl-5-nitroimidazole-1-yl-acetic acid, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Mnmaao is a synthetic derivative of metronidazole, a commonly used antibiotic that is effective against anaerobic bacteria and protozoa. However, Mnmaao has been found to have unique properties that make it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of Mnmaao is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of DNA damage in target cells. Mnmaao has also been shown to inhibit various enzymes and pathways involved in cell signaling and metabolism, which may contribute to its therapeutic effects.
Effets Biochimiques Et Physiologiques
Mnmaao has been found to have various biochemical and physiological effects on target cells and organisms. These include the activation of cellular stress responses, the modulation of immune function, and the alteration of gene expression profiles. Mnmaao has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Mnmaao in lab experiments is its broad-spectrum activity against various bacteria and protozoa, including drug-resistant strains. Mnmaao also has low toxicity and good pharmacokinetic properties, which make it a safe and effective compound for in vitro and in vivo studies. However, one of the limitations of using Mnmaao is its relatively low solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research on Mnmaao. One area of interest is the development of Mnmaao-based therapies for various diseases, including cancer, infectious diseases, and neurodegenerative disorders. Another area of interest is the elucidation of the mechanism of action of Mnmaao, which may provide insights into its therapeutic potential and help to optimize its use in clinical settings. Additionally, further studies are needed to investigate the safety and efficacy of Mnmaao in humans, as well as its potential interactions with other drugs and therapies.
Méthodes De Synthèse
Mnmaao can be synthesized through a multi-step process that involves the reaction of Mnmaaoitroimidazole with acetic anhydride in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Mnmaao has been studied extensively for its potential therapeutic applications in various fields such as oncology, infectious diseases, and neurology. In oncology, Mnmaao has been shown to have anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. In infectious diseases, Mnmaao has been found to be effective against a wide range of bacteria and protozoa, including drug-resistant strains. In neurology, Mnmaao has been studied for its neuroprotective and anti-inflammatory properties, which may be useful in the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
118715-08-5 |
|---|---|
Nom du produit |
Mnmaao |
Formule moléculaire |
C20H25NO6S2 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
[8-(methyldisulfanyl)naphthalen-1-yl]methyl (2S,4R,5R,6R)-6-[(1R)-2-amino-1-hydroxyethyl]-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C20H25NO6S2/c1-28-29-16-7-3-5-11-4-2-6-12(17(11)16)10-26-20(25)15-8-13(22)18(24)19(27-15)14(23)9-21/h2-7,13-15,18-19,22-24H,8-10,21H2,1H3/t13-,14-,15+,18-,19-/m1/s1 |
Clé InChI |
SAIJXSOJTCLAFJ-QGRWZNMESA-N |
SMILES isomérique |
CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)[C@@H]3C[C@H]([C@H]([C@H](O3)[C@@H](CN)O)O)O |
SMILES |
CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O |
SMILES canonique |
CSSC1=CC=CC2=C1C(=CC=C2)COC(=O)C3CC(C(C(O3)C(CN)O)O)O |
Synonymes |
(8-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxyoctonate (9-(methyldithio)-1-naphthyl)methyl-8-amino-2,6-anhydro-3,8-dideoxy-D-glycero-D-talo-octonate MNMAAO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethyl-3-methyl-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B44406.png)
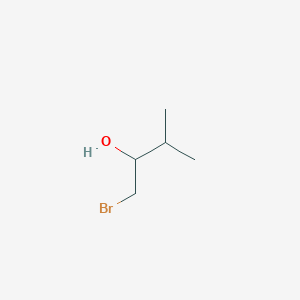
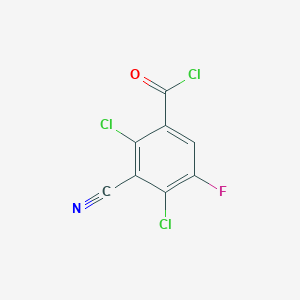
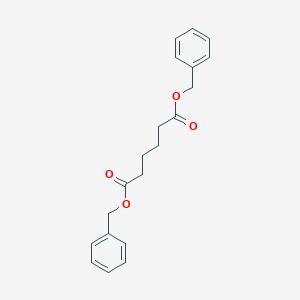
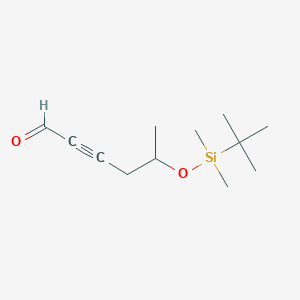
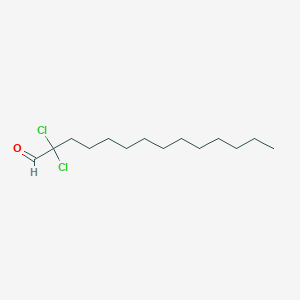
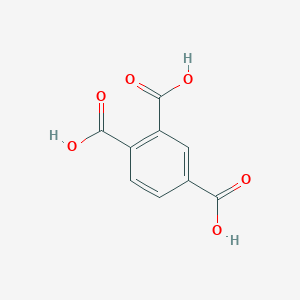
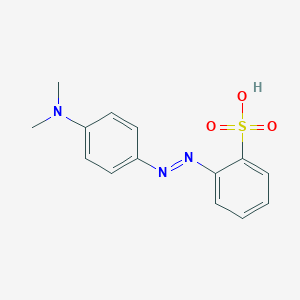
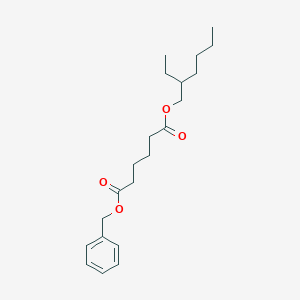
![Methyl 2-[4-(2,4-dichloro-5-hydroxyphenoxy)phenoxy]propanoate](/img/structure/B44422.png)
![(2S,3aR,6aR)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B44423.png)
